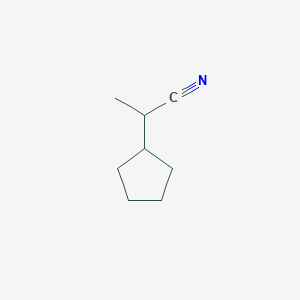
(r)-4-(1-Aminoethyl)-2-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-(1-Aminoethyl)-2-fluorophenol is a chiral compound that features a fluorine atom, a hydroxyl group, and an aminoethyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminoethyl)-2-fluorophenol can be achieved through several methods. One common approach involves the asymmetric reduction of a precursor ketone using a chiral catalyst. For example, the reduction of 4-(1-oxoethyl)-2-fluorophenol with a chiral reducing agent can yield the desired chiral amine . Another method involves the use of ω-transaminase enzymes, which can catalyze the transamination of a suitable precursor to produce the chiral amine .
Industrial Production Methods
Industrial production of ®-4-(1-Aminoethyl)-2-fluorophenol typically involves large-scale catalytic processes. These processes often utilize heterogeneous catalysts for the hydrogenation of nitriles or the reductive amination of carbonyl compounds with ammonia . The choice of catalyst and reaction conditions can significantly impact the yield and enantiomeric purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-4-(1-Aminoethyl)-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield imines, while reduction can produce secondary amines or alcohols.
Aplicaciones Científicas De Investigación
®-4-(1-Aminoethyl)-2-fluorophenol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ®-4-(1-Aminoethyl)-2-fluorophenol involves its interaction with specific molecular targets. For example, in enzymatic reactions, the compound can form an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), leading to the formation of a quinonoid intermediate . This intermediate can then undergo further transformations to yield the final product. The specific pathways and molecular targets involved depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(1-Aminoethyl)phenol: Similar structure but lacks the fluorine atom.
®-4-(1-Aminoethyl)phenol: Similar structure but lacks the fluorine atom.
®-4-(1-Aminoethyl)-2-chlorophenol: Similar structure but has a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in ®-4-(1-Aminoethyl)-2-fluorophenol imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its non-fluorinated analogs. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles .
Propiedades
Fórmula molecular |
C8H10FNO |
|---|---|
Peso molecular |
155.17 g/mol |
Nombre IUPAC |
4-[(1R)-1-aminoethyl]-2-fluorophenol |
InChI |
InChI=1S/C8H10FNO/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,11H,10H2,1H3/t5-/m1/s1 |
Clave InChI |
VWURQMSCABRCTE-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](C1=CC(=C(C=C1)O)F)N |
SMILES canónico |
CC(C1=CC(=C(C=C1)O)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,4-dichlorophenyl)methyl]-3-ethynylaniline](/img/structure/B13611820.png)













